molecular formula C16H26O B13792592 3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde CAS No. 97806-23-0

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde

Cat. No.: B13792592
CAS No.: 97806-23-0
M. Wt: 234.38 g/mol
InChI Key: PXUZFGJDDMUKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde is a complex organic compound with a unique structure. It is a derivative of naphthalene and is characterized by its multiple methyl groups and an acetaldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as hydrogenation and functional group modifications, to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency and yield. For example, aluminum chloride can be used as a Lewis acid catalyst in the Diels-Alder reaction. Subsequent steps may include cyclization and oxidation reactions, often carried out under controlled temperature and pressure conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives. These products can have different properties and applications, depending on the specific modifications made to the original compound .

Scientific Research Applications

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde involves its interaction with specific molecular targets. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde is unique due to its specific combination of methyl groups and an acetaldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

97806-23-0

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)acetaldehyde

InChI

InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,14H,5-10H2,1-4H3

InChI Key

PXUZFGJDDMUKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCC(C2CC1)(C)C)C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.